
(2,2-dimethyl-3,4-dihydro-2H-chromen-6-yl)acetic acid
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Overview
Description
(2,2-Dimethyl-3,4-dihydro-2H-chromen-6-yl)acetic acid is an organic compound with the molecular formula C13H16O3 and a molecular weight of 220.27 g/mol . This compound is part of the chromene family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,2-dimethyl-3,4-dihydro-2H-chromen-6-yl)acetic acid typically involves the cyclization of appropriate precursors under acidic or basic conditions. One common method involves the reaction of 2,2-dimethyl-1,3-dioxane-4,6-dione with phenol derivatives, followed by hydrolysis and decarboxylation . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as sulfuric acid or sodium hydroxide .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
(2,2-Dimethyl-3,4-dihydro-2H-chromen-6-yl)acetic acid undergoes various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, alkanes
Substitution: Various substituted chromenes
Scientific Research Applications
Chemistry
In organic chemistry, (2,2-dimethyl-3,4-dihydro-2H-chromen-6-yl)acetic acid serves as a building block for synthesizing more complex organic molecules. Its unique structure allows for various chemical modifications through oxidation, reduction, and substitution reactions. For example:
- Oxidation : Can yield ketones or carboxylic acids.
- Reduction : Can produce alcohols or alkanes.
- Substitution : Allows for the introduction of different functional groups into the chromene ring.
Biology
Research indicates that this compound exhibits potential biological activities:
- Antimicrobial Activity : Studies have shown that derivatives of this compound can inhibit both Gram-positive and Gram-negative bacteria. For instance, certain analogs demonstrated over 20% inhibition against Candida albicans .
- Antioxidant Properties : The compound's ability to scavenge free radicals suggests it may help mitigate oxidative stress in biological systems.
Medicine
The therapeutic potential of this compound is being explored in various medical contexts:
- Anti-inflammatory Effects : It has been investigated for its ability to modulate inflammatory pathways.
- Diabetes Management : Notably, studies on rat models have shown that this compound significantly enhances glucose-induced insulin release, indicating its potential role in treating type 2 diabetes .
Case Study 1: Insulin Release Modulation
In a controlled study involving rat pancreatic islets, this compound was found to significantly enhance insulin secretion in response to glucose stimuli. This suggests its potential use in managing diabetes by improving insulin release mechanisms .
Case Study 2: Antimicrobial Efficacy
In vitro tests demonstrated that specific derivatives of the compound exhibited notable antimicrobial activity against various pathogens. For example, certain analogs achieved significant inhibition rates against fungal strains like Candida albicans, highlighting their potential as new antimicrobial agents .
Mechanism of Action
The mechanism of action of (2,2-dimethyl-3,4-dihydro-2H-chromen-6-yl)acetic acid involves its interaction with various molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress . The compound may also interact with enzymes and receptors involved in inflammatory and cancer pathways, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- (2,2-Dimethyl-3,4-dihydro-2H-chromen-4-yl)amine hydrochloride
- 6-Cinnamoyl-5-hydroxy-7-methoxy-2,2-dimethyl-3,4-dihydro-2H-chromen-4-yl hydrogen sulfate
Uniqueness
(2,2-Dimethyl-3,4-dihydro-2H-chromen-6-yl)acetic acid is unique due to its specific structural features, such as the presence of the acetic acid moiety at the 6-position of the chromene ring. This structural uniqueness contributes to its distinct chemical reactivity and biological activities compared to other similar compounds .
Biological Activity
(2,2-Dimethyl-3,4-dihydro-2H-chromen-6-yl)acetic acid, also known by its CAS number 63815-32-7, is a compound belonging to the class of chroman derivatives. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C₁₃H₁₆O₃
- Molecular Weight : 220.26 g/mol
- Structure : The compound features a chromenyl moiety linked to an acetic acid group, which contributes to its biological properties.
Insulin Release Modulation
Research indicates that this compound exhibits significant effects on insulin release from pancreatic islets. In studies comparing various derivatives, it was noted that certain analogs were more potent than traditional reference compounds like diazoxide. The compound showed selective activity on endocrine tissues compared to smooth muscle tissues, suggesting potential for diabetes management .
Antimicrobial Activity
The compound's structural analogs have been tested for antimicrobial properties against various pathogens. A study highlighted that derivatives of coumarin and related compounds exhibited notable inhibition against Gram-positive and Gram-negative bacteria. The presence of methyl or iodo substituents enhanced this activity, indicating that this compound may also possess antimicrobial potential .
Vascular Effects
In vascular studies, the compound demonstrated effects on vascular endothelial growth factor receptor 2 (VEGFR-2), which is crucial in angiogenesis and tumor growth. Compounds similar to this compound were shown to inhibit VEGFR-2 activity in vitro, with implications for cancer therapy .
Case Study 1: Insulin Release in Rat Models
A study conducted on rat pancreatic islets revealed that this compound significantly enhanced glucose-induced insulin release compared to control groups. This suggests its potential role in treating type 2 diabetes by improving insulin secretion mechanisms .
Case Study 2: Antimicrobial Efficacy
In vitro tests demonstrated that derivatives of the compound showed varying degrees of efficacy against Candida albicans and other pathogens. For instance, certain analogs achieved over 20% inhibition rates against fungal strains, highlighting the need for further exploration of this compound as a candidate for developing new antimicrobial agents .
Summary of Biological Activities
Properties
IUPAC Name |
2-(2,2-dimethyl-3,4-dihydrochromen-6-yl)acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O3/c1-13(2)6-5-10-7-9(8-12(14)15)3-4-11(10)16-13/h3-4,7H,5-6,8H2,1-2H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OICDBQRYNGOYQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2=C(O1)C=CC(=C2)CC(=O)O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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